CellTracker Blue CMAC

Beschreibung

Historical Context of Coumarins in Scientific Research

The journey of coumarins in science began in 1820 when A. Vogel first isolated the parent compound, coumarin (B35378), from tonka beans. nih.govwikipedia.org Initially mistaken for benzoic acid, its true identity was later confirmed by French pharmacist A. Guillemette. wikipedia.org The first successful synthesis of coumarin was achieved by William Henry Perkin in 1868, a development that opened the floodgates for the creation of a vast array of derivatives. wikipedia.org Over the years, coumarins have been identified in numerous plants, as well as in microorganisms and some animal sources. researchgate.net Their diverse biological activities, including anticoagulant and anti-inflammatory properties, have made them a focal point of medicinal chemistry research. researchgate.netfrontiersin.org The synthesis of various coumarin derivatives has been a continuous area of study, with numerous named reactions, such as the Perkin reaction and Pechmann condensation, being employed to create these valuable compounds. wikipedia.org

Structural Significance of the 7-Amino and 4-Chloromethyl Substituents

The utility of 7-Amino-4-chloromethylcoumarin lies in the specific functional groups attached to its core coumarin structure. The coumarin nucleus itself is a fused system of a benzene (B151609) and an α-pyrone ring. cymitquimica.com The substituents at the 7- and 4-positions play crucial roles in its functionality.

The 7-amino group is an electron-donating group that significantly influences the photophysical properties of the molecule, enhancing its fluorescence. researchgate.net This amino group can also improve the solubility of the compound in polar solvents. cymitquimica.com

The 4-chloromethyl group is a key reactive site. cymitquimica.comrsc.org This group allows the coumarin to act as a labeling agent by reacting with nucleophiles, such as thiol groups found in molecules like glutathione (B108866). thermofisher.com This reactivity is fundamental to its use as a fluorescent probe for tracking cellular processes. pubcompare.aithermofisher.com The ability to functionalize the methyl group at the 4-position has been instrumental in developing a wide range of coumarin derivatives with specific properties. rsc.org

| Functional Group | Significance |

| 7-Amino Group | Enhances fluorescence; Improves solubility in polar solvents. cymitquimica.comresearchgate.net |

| 4-Chloromethyl Group | Provides a reactive site for labeling biomolecules, particularly those with thiol groups. cymitquimica.comthermofisher.com |

Current Research Landscape and Emerging Trends for 7-Amino-4-chloromethylcoumarin

7-Amino-4-chloromethylcoumarin, often referred to as CMAC, is a prominent fluorescent dye in modern biochemical and cellular research. pubcompare.ai Its primary application is as a labeling agent for detecting and visualizing specific biomolecules and cellular structures. pubcompare.aicymitquimica.com

A major area of its use is in the study of enzymatic activity. For instance, derivatives of CMAC are used as substrates for proteases like calpain. researchgate.netfishersci.bethermofisher.com When the non-fluorescent substrate is cleaved by the enzyme, it releases a fluorescent product, allowing for the real-time monitoring of enzyme activity within living cells. researchgate.net

CMAC is also widely employed as a "CellTracker" dye. abmole.comabmole.com It can freely pass through cell membranes and, once inside the cell, reacts with intracellular thiols, primarily glutathione, becoming fluorescent and membrane-impermeant. thermofisher.com This allows for the long-term tracking of cells in various biological studies. abmole.comabmole.com Researchers have utilized CMAC to stain vacuoles in fungi and other organisms, aiding in the study of cellular morphology and processes like autophagy. nih.govmdpi.com

Current research continues to explore and expand the applications of CMAC and its derivatives. Efforts are being made to develop new fluorescent probes with improved properties, such as better water solubility, photostability, and excitation in the visible light spectrum, to overcome some of the limitations of existing probes like CMAC. researchgate.net Furthermore, the core structure of 7-aminocoumarin (B16596) is being used as a foundation for designing novel phototriggers and bioconjugates for advanced applications in chemistry and life sciences. researchgate.net The antiproliferative and cytotoxic potential of coumarin derivatives, including those with a chloromethyl group, is also an active area of investigation in cancer research. acs.org

| Application Area | Specific Use of 7-Amino-4-chloromethylcoumarin (CMAC) |

| Enzymatic Activity | As a substrate for proteases (e.g., calpain) to monitor their activity in real-time. researchgate.net |

| Cellular Tracking | As a "CellTracker" dye to label and follow living cells over extended periods. thermofisher.comabmole.com |

| Cellular Staining | To stain specific organelles like vacuoles for morphological studies. nih.govmdpi.com |

| Probe Development | As a scaffold for creating new and improved fluorescent probes. researchgate.net |

| Bioconjugation | As a building block for synthesizing phototriggers and other bioactive molecules. researchgate.net |

| Medicinal Chemistry | Investigated for potential antiproliferative and cytotoxic activities. acs.org |

Structure

3D Structure

Eigenschaften

IUPAC Name |

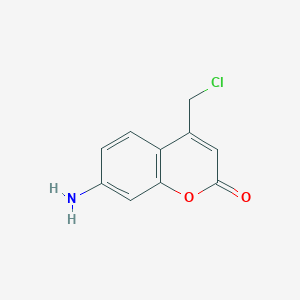

7-amino-4-(chloromethyl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-5-6-3-10(13)14-9-4-7(12)1-2-8(6)9/h1-4H,5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEYMVWPECAOCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC(=O)C=C2CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376327 |

Source

|

| Record name | 7-amino-4-chloromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147963-22-2 |

Source

|

| Record name | 7-Amino-4-chloromethylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147963222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-amino-4-chloromethylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 7 Amino 4 Chloromethylcoumarin

Established Synthetic Routes to 7-Amino-4-chloromethylcoumarin

The synthesis of the 7-Amino-4-chloromethylcoumarin scaffold is primarily achieved through well-established condensation reactions, with subsequent modifications allowing for the introduction of the key functional groups.

Pechmann Condensation and Related Approaches

The Pechmann condensation is a cornerstone for the synthesis of coumarins, involving the acid-catalyzed reaction of a phenol (B47542) with a β-ketoester. wikipedia.org For the synthesis of 7-Amino-4-chloromethylcoumarin, the reaction proceeds by condensing m-aminophenol with ethyl 4-chloroacetoacetate. The acidic catalyst facilitates a transesterification, followed by an intramolecular electrophilic attack of the activated carbonyl group onto the aromatic ring, and subsequent dehydration to form the coumarin (B35378) ring. wikipedia.org

Various acid catalysts can be employed for this reaction, including sulfuric acid, sulfamic acid, and indium(III) chloride, with conditions often optimized to improve yields and minimize side products. arkat-usa.orgmdpi.com Solvent-free conditions and microwave irradiation have also been explored to accelerate the reaction and promote greener synthetic protocols. wordpress.com

An alternative, though less direct, approach involves the protection of the amino group prior to condensation. For instance, m-acetaminophenol can be condensed with the β-ketoester, yielding the 7-acetamido derivative. ias.ac.in This protected intermediate is then subjected to hydrolysis, typically with alcoholic hydrochloric acid, to reveal the free 7-amino group. ias.ac.in

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Indium(III) Chloride (InCl₃) | m-aminophenol + Ethyl acetoacetate | Ball mill, room temp, 10 min | 92% (for 4-methyl analog) | mdpi.com |

| Sulfamic Acid (SA) | Phloroglucinol + Ethyl 4-chloroacetoacetate | Solvent-free, 130°C, 40 min | Good yields | arkat-usa.org |

| Nano-crystalline sulfated-zirconia | m-aminophenol + Ethyl acetoacetate | Solvent-free, 110°C, 2 min | ~100% (for 4-methyl analog) | wordpress.com |

Amide Coupling Reactions Utilizing 7-Amino-4-chloromethylcoumarin Precursors

While not a direct method for forming the coumarin ring itself, amide chemistry is instrumental in synthesizing 7-aminocoumarin (B16596) precursors from more readily available hydroxycoumarins. A notable example is the amide Smiles rearrangement. nih.gov This strategy involves the O-alkylation of a 7-hydroxycoumarin with an α-bromoacetamide. The resulting intermediate, upon treatment with a mild base, undergoes a tandem O→N Smiles rearrangement followed by amide hydrolysis. This process efficiently converts a 7-hydroxycoumarin into the corresponding N-substituted 7-aminocoumarin, providing an alternative route to the 7-amino scaffold that avoids the potentially harsh conditions of the Pechmann condensation. nih.gov

Strategies for Introducing the Chloromethyl Group

The introduction of the chloromethyl group at the C-4 position of the coumarin ring is a critical step in the synthesis of the target compound.

Use of a Functionalized Precursor : The most direct and common strategy is to employ a β-ketoester that already contains the desired substituent. As mentioned previously, the Pechmann condensation of m-aminophenol with ethyl 4-chloroacetoacetate directly incorporates the chloromethyl group at the C-4 position. arkat-usa.org This approach is efficient as it constructs the core structure and installs the key functionality in a single step.

Post-Condensation Modification : An alternative, though less common, strategy involves the modification of a pre-synthesized coumarin. For instance, a 4-methylcoumarin (B1582148) derivative could potentially be halogenated to the 4-chloromethyl analog, although this requires careful control to avoid reactions at other sites. More plausibly, a 4-hydroxymethylcoumarin, synthesized via the Pechmann reaction with a suitable β-ketoester, could be converted to the 4-chloromethyl derivative using standard chlorinating agents like thionyl chloride or phosphorus oxychloride. Research into Mcl-1 inhibitors has involved the synthesis of various 4-substituted coumarins, including 4-hydroxymethyl and 4-chloromethyl derivatives, indicating the viability of such transformations. nih.gov

Derivatization at the 7-Amino Position

The 7-amino group is a key functional handle for derivatization, enabling the conjugation of 7-Amino-4-chloromethylcoumarin to a wide range of molecules.

Amidation and Acylation Reactions

The primary amine at the C-7 position readily undergoes amidation and acylation reactions with carboxylic acids, acyl chlorides, or activated esters. These reactions are typically facilitated by standard peptide coupling reagents. hepatochem.comluxembourg-bio.com The formation of a stable amide bond allows for the attachment of various molecular fragments.

A specific example is the synthesis of 7-Amino-4-chloromethylcoumarin, t-Boc-L-leucyl-L-methionine amide, which demonstrates the direct coupling of a dipeptide to the coumarin scaffold. chemicalbook.com Furthermore, the Ugi multicomponent reaction has been successfully applied to synthesize libraries of peptidomimetics using 7-aminocoumarin derivatives as the amine component, highlighting a powerful method for generating diverse acylated products. nih.gov

| Reagent | Full Name | Key Feature | Reference |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Forms insoluble urea (B33335) byproduct, useful in solution phase. | luxembourg-bio.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble reagent and byproduct, ideal for bioconjugation. | thermofisher.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | High efficiency, low racemization, often used in peptide synthesis. | luxembourg-bio.com |

Conjugation with Biological Molecules via Amine Functionality

The nucleophilic 7-amino group is an excellent site for conjugation to biological molecules, particularly peptides and proteins. thermofisher.com This has led to the widespread use of aminocoumarins as fluorescent labels and components of fluorogenic substrates for enzymes.

One advanced method is solid-phase synthesis, where a coumarin derivative is anchored to a resin. Peptides can then be synthesized directly onto the 7-amino group using standard Fmoc-chemistry. nih.gov This allows for the controlled, stepwise construction of complex peptide-coumarin conjugates.

Another powerful strategy is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." In this approach, the peptide is modified with an alkyne group, and the coumarin is modified with an azide (B81097). The two components are then joined in a highly efficient and specific reaction, as has been demonstrated for the synthesis of peptide-coumarin conjugates with antimicrobial properties. nih.gov These bioconjugation strategies leverage the reactivity of the amine functionality to create sophisticated molecular tools for biological research. mdpi.com

Formation of Schiff Bases and Related Imines

The presence of a primary amino group at the 7-position of the coumarin ring allows for the straightforward synthesis of Schiff bases (or imines) through condensation with various aldehydes and ketones. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the characteristic C=N double bond. mdpi.comresearchgate.netoxfordsciencetrove.com The formation of these imines is a versatile strategy to introduce a wide array of substituents onto the coumarin core, thereby modulating its photophysical properties and biological activity. mdpi.com

The reaction conditions for Schiff base formation are generally mild, often involving refluxing the reactants in a suitable solvent like ethanol. mdpi.comekb.eg The progress of the reaction can be monitored by techniques such as thin-layer chromatography. The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. The successful formation of the imine linkage can be confirmed by spectroscopic methods, with the appearance of a characteristic C=N stretching band in the infrared (IR) spectrum and a singlet signal for the imine proton in the 1H NMR spectrum. mdpi.com

A variety of carbonyl compounds can be employed in this synthesis, ranging from simple aliphatic and aromatic aldehydes to more complex heterocyclic aldehydes. ekb.eg This modularity allows for the creation of extensive libraries of coumarin-Schiff base hybrids for screening in various applications. For instance, the reaction of coumarin aldehydes with different aromatic amines and amino acids has been reported to proceed efficiently. orientjchem.org

| Reactant 1 | Reactant 2 | Product | Key Feature |

| 7-Amino-4-chloromethylcoumarin | Aromatic Aldehyde | Coumarin-Schiff Base Hybrid | Introduction of an aryl substituent |

| 7-Amino-4-chloromethylcoumarin | Ketone | Coumarin-Ketimine Hybrid | Formation of a C=N bond with a quaternary carbon |

| 7-Amino-4-chloromethylcoumarin | Heterocyclic Aldehyde | Heterocyclic Coumarin-Schiff Base | Incorporation of a heterocyclic moiety |

This table illustrates the versatility of Schiff base formation with 7-Amino-4-chloromethylcoumarin.

Reactions at the 4-Chloromethyl Group

The 4-chloromethyl group is a key functional handle for the derivatization of the coumarin scaffold, acting as an electrophilic site susceptible to nucleophilic attack. This reactivity is central to many bioconjugation strategies.

The carbon atom of the chloromethyl group is electrophilic and can readily react with nucleophiles, particularly soft nucleophiles like thiols. nih.gov This makes 7-Amino-4-chloromethylcoumarin a useful reagent for labeling thiol-containing biomolecules such as peptides and proteins that contain cysteine residues, or small molecules like glutathione (B108866). nih.govresearchgate.netthermofisher.com The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the methylene (B1212753) carbon, displacing the chloride leaving group to form a stable thioether linkage. nih.gov

This reaction is a common strategy in cellular biology for labeling and tracking molecules. The reaction with glutathione, a key intracellular antioxidant, is of particular significance. The resulting coumarin-glutathione adduct is often more fluorescent than the parent compound, providing a basis for fluorescent assays to quantify glutathione levels or the activity of glutathione S-transferases.

| Nucleophile | Product | Bond Formed | Application |

| Glutathione | Coumarin-Glutathione Adduct | Thioether | Fluorescent detection of glutathione |

| Cysteine residue in a protein | Protein-Coumarin Conjugate | Thioether | Fluorescent labeling of proteins |

| Thiolated oligonucleotide | Oligonucleotide-Coumarin Conjugate | Thioether | Fluorescent labeling of nucleic acids |

This table summarizes the nucleophilic substitution reactions of the 4-chloromethyl group with various thiol-containing molecules.

"Click chemistry" refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for bioconjugation. interchim.comnih.gov The 4-chloromethyl group of 7-Amino-4-chloromethylcoumarin can be converted into functionalities suitable for click chemistry. For example, substitution of the chloride with sodium azide yields a 4-azidomethylcoumarin derivative. This azide-functionalized coumarin can then be used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules to form a stable triazole linkage. interchim.comnih.gov

Alternatively, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free click chemistry approach. nih.gov In this case, the 4-azidomethylcoumarin derivative can react with a strained cyclooctyne-containing molecule without the need for a toxic metal catalyst, which is advantageous for in vivo applications. interchim.comnih.gov These click chemistry strategies provide a powerful and versatile platform for attaching 7-Amino-4-chloromethylcoumarin to a wide range of biomolecules with high specificity and efficiency. youtube.comspringernature.com

| Click Reaction Type | Coumarin Derivative | Reaction Partner | Linkage Formed |

| CuAAC | 4-Azidomethylcoumarin | Terminal Alkyne | 1,2,3-Triazole |

| SPAAC | 4-Azidomethylcoumarin | Cyclooctyne | 1,2,3-Triazole |

This table outlines the application of click chemistry for the bioconjugation of 7-Amino-4-chloromethylcoumarin derivatives.

The 4-chloromethyl group can react with tertiary amines to form quaternary ammonium (B1175870) salts. wikipedia.orgtaylorandfrancis.com This reaction, a type of N-alkylation often referred to as the Menshutkin reaction, involves the nucleophilic attack of the lone pair of electrons on the nitrogen of the tertiary amine on the electrophilic carbon of the chloromethyl group, displacing the chloride ion. wikipedia.org The product is a permanently cationic coumarin derivative. wikipedia.orgnih.gov

The formation of quaternary ammonium salts can significantly alter the physicochemical properties of the coumarin molecule, such as its solubility and its ability to interact with biological membranes or specific protein binding sites. nih.gov This derivatization strategy has been employed to develop compounds with a range of biological activities. taylorandfrancis.comnih.gov

| Tertiary Amine | Product | Key Feature |

| Trimethylamine | Coumarin-trimethylammonium chloride | Increased water solubility |

| Pyridine | Coumarin-pyridinium chloride | Introduction of an aromatic cationic group |

| N,N-Dimethylethanolamine | Choline-like coumarin derivative | Potential for specific biological interactions |

This table provides examples of quaternary ammonium salts that can be formed from 7-Amino-4-chloromethylcoumarin.

Advanced Synthetic Techniques for Modifying the Coumarin Core

Beyond the direct derivatization of the existing functional groups, advanced synthetic techniques can be employed to further modify the coumarin core of 7-Amino-4-chloromethylcoumarin. These methods can introduce additional functional groups or alter the heterocyclic ring system itself. For instance, electrophilic aromatic substitution reactions could potentially be used to introduce substituents onto the benzene (B151609) ring of the coumarin, although the directing effects of the existing amino and other groups would need to be carefully considered.

Furthermore, modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could be envisioned if one of the positions on the coumarin ring is first converted to a suitable handle, like a halide or a triflate. While not starting from 7-Amino-4-chloromethylcoumarin itself, the synthesis of coumarin derivatives often involves condensation reactions like the Pechmann condensation, which can be adapted to use substituted phenols and β-ketoesters to build a variety of functionalized coumarin cores from the ground up. mdpi.com These advanced methods open up a vast chemical space for the design and synthesis of novel coumarin-based compounds with tailored properties.

Advanced Spectroscopic and Photophysical Analysis in Research

Fluorescence Excitation and Emission Maxima in Diverse Environments

Below is a compilation of reported excitation and emission maxima for the analogous compound, 7-Amino-4-methylcoumarin (B1665955) (AMC), in various contexts.

| Compound | Environment / Solvent | Excitation Max (λex) | Emission Max (λem) |

|---|---|---|---|

| 7-Amino-4-methylcoumarin | General | 341 nm | 441 nm |

| 7-Amino-4-methylcoumarin | General | 344 nm | 440 nm |

| 7-Amino-4-methylcoumarin | General | 345 nm | 445 nm |

| 7-Amino-4-methylcoumarin | Ethanol | 365 nm | 440 nm |

| t-BOC-Leu-Met-CMAC (uncleaved) | Aqueous Solution | ~330 nm | ~403 nm |

| CMAC-peptide cleavage product | Aqueous Solution | ~351 nm | ~430 nm |

Quantum Yield and Fluorescence Lifetime Studies in Biological and Chemical Systems

The fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are critical parameters that define the efficiency and temporal characteristics of a fluorophore. The quantum yield represents the ratio of photons emitted to photons absorbed, while the lifetime describes the average time the molecule spends in the excited state before returning to the ground state.

For many 7-aminocoumarin (B16596) derivatives, these properties are highly dependent on the molecular environment. For instance, the fluorescence efficiency and lifetime of certain ester-substituted aminocoumarins have been shown to decrease significantly as solvent polarity increases. This is often attributed to the formation of a non-emissive "twisted" intramolecular charge transfer (TICT) state, which provides a non-radiative pathway for the excited molecule to return to the ground state. dtic.mil

| Compound | Environment | Fluorescence Lifetime (τ) |

|---|---|---|

| Coumarin (B35378) 153 | Hydrophobic (PLGA matrix) | ~5.4 ns |

| Coumarin 153 | Aqueous (PBS) | ~1.6 ns |

This difference in lifetime allows researchers to distinguish between fluorophore populations in different states, such as encapsulated within a nanoparticle versus free in an aqueous buffer. nih.gov

Influence of Substituents on Photophysical Properties

The photophysical properties of the coumarin scaffold can be precisely tuned by altering the substituents on the aromatic ring. The nature and position of these groups significantly impact the absorption and emission wavelengths, quantum yield, and lifetime. dtic.mil

Electron-Donating and Withdrawing Groups: The characteristic fluorescence of 7-aminocoumarins arises from an intramolecular charge transfer (ICT) process. Enhancing this push-pull character by adding further electron-withdrawing groups (EWGs) at the 3- or 4-positions can lead to a bathochromic (red) shift in both absorption and emission spectra. For example, introducing a trifluoromethyl group (an EWG) at the 4-position of a coumarin dye can shift the emission towards the near-infrared (NIR) region. nih.gov However, this can sometimes come at the cost of reduced quantum yield. nih.gov

Steric Effects and Restricted Rotation: The fluorescence quantum yield of 7-aminocoumarins can be strongly influenced by the substituents on the amino group. In polar solvents, the excited state can sometimes be deactivated through non-radiative pathways involving twisting of the amino group relative to the coumarin plane (TICT state formation). By replacing a flexible N,N-dialkylamino group with a more rigid, fused-ring structure like julolidine, this non-radiative decay process can be suppressed, leading to a significant enhancement in fluorescence brightness. nih.gov

Heavy-Atom Effect: The introduction of halogens, such as chlorine or bromine, can influence the photophysical properties. While these are electron-withdrawing, they also introduce the "heavy-atom effect," which can promote intersystem crossing (ISC)—a process where the molecule transitions from the fluorescent singlet excited state to a non-fluorescent triplet state. This provides an additional non-radiative decay pathway and typically leads to a reduction in the fluorescence quantum yield.

Time-Resolved Fluorescence Spectroscopy for Kinetic Analysis

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time (typically nanoseconds) following excitation with a short pulse of light. This technique is a powerful tool for studying dynamic processes and molecular interactions.

One key application is in the study of fluorescence quenching, where another molecule (a quencher) deactivates the excited fluorophore. By measuring how the fluorescence lifetime changes with quencher concentration, the mechanism of quenching can be determined. For example, studies on 7-Amino-4-methylcoumarin with various TEMPO derivative quenchers used time-resolved measurements to confirm that the quenching mechanism was entirely collisional (dynamic), where the quencher must physically encounter the fluorophore during its excited-state lifetime.

Another powerful application is in the analysis of release kinetics from drug delivery systems. A fluorescent probe like a coumarin derivative can be encapsulated within a polymeric nanoparticle. The fluorescence lifetime of the encapsulated dye is typically different from that of the dye when it is free in an aqueous solution. nih.gov By monitoring the fluorescence decay profile of the entire sample over time, researchers can precisely quantify the proportion of dye that remains encapsulated versus the proportion that has been released, providing a direct and continuous measurement of the release profile. nih.gov

Circular Dichroism Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. This method is exceptionally sensitive to the three-dimensional structure of molecules, particularly the stereochemistry at chiral centers.

While the 7-Amino-4-chloromethylcoumarin molecule itself is not chiral, it could theoretically be used to synthesize chiral derivatives, for example, by reacting it with a chiral amine or alcohol. If such chiral derivatives were synthesized, CD spectroscopy would be an essential tool for confirming their enantiomeric purity and studying their conformational properties in solution. However, based on available scientific literature, the synthesis and analysis of chiral derivatives of 7-Amino-4-chloromethylcoumarin using circular dichroism spectroscopy is not a widely reported area of research.

Mechanistic Studies of 7 Amino 4 Chloromethylcoumarin Interactions in Biological Systems

Intracellular Trapping Mechanisms via Covalent Conjugation

7-Amino-4-chloromethylcoumarin (CMAC) is a valuable tool in cell biology, primarily due to its ability to be effectively trapped within living cells. This trapping is not a passive process but rather an active mechanism involving the formation of stable covalent bonds with intracellular components. The molecule is designed to be cell-permeant, allowing it to freely cross the cell membrane and enter the cytoplasm. fishersci.co.ukthermofisher.com Once inside the cell, the key to its retention is the chloromethyl group, which is mildly reactive towards thiol groups. fishersci.co.ukthermofisher.com This reactivity facilitates the formation of a thioether bond, most notably with the abundant intracellular tripeptide, glutathione (B108866) (GSH). fishersci.co.ukxcode.life This covalent conjugation transforms the small, membrane-permeable CMAC into a larger, polar, and cell-impermeant fluorescent product, effectively locking it within the cytosol. fishersci.co.ukthermofisher.comulab360.com

The covalent conjugation of 7-Amino-4-chloromethylcoumarin with glutathione is not merely a spontaneous chemical reaction; it is significantly accelerated by the action of a family of enzymes known as Glutathione S-transferases (GSTs). fishersci.co.ukxcode.life GSTs are ubiquitously present in the cytosol and play a crucial role in cellular detoxification by catalyzing the conjugation of electrophilic compounds with glutathione. xcode.lifenih.govmdpi.com

The mechanism involves GST binding to both glutathione and the electrophilic substrate (in this case, CMAC) and facilitating the nucleophilic attack of the glutathione thiolate anion on the chloromethyl group of CMAC. mdpi.com This enzymatic catalysis dramatically increases the rate of conjugate formation compared to the non-enzymatic reaction. mdpi.com The resulting glutathione S-conjugate is no longer a substrate for the GST and is released into the cytoplasm. nih.govnih.gov Because this new conjugate is significantly larger and more hydrophilic, it cannot diffuse back across the plasma membrane, ensuring its retention within the cell. fishersci.co.ukthermofisher.com This GST-mediated trapping is a key feature of CMAC and related probes, making them effective long-term cell tracers. fishersci.co.uk

Table 1: Key Components in CMAC Cellular Retention

| Component | Class | Role in Retention |

| 7-Amino-4-chloromethylcoumarin (CMAC) | Fluorescent Probe | Cell-permeant substrate with a thiol-reactive chloromethyl group. thermofisher.com |

| Glutathione (GSH) | Intracellular Tripeptide | Abundant thiol-containing molecule that covalently binds to CMAC. fishersci.co.ukxcode.life |

| Glutathione S-Transferase (GST) | Enzyme | Catalyzes the conjugation reaction between CMAC and GSH. fishersci.co.ukmdpi.com |

| CMAC-Glutathione Conjugate | Reaction Product | Fluorescent, polar, cell-impermeant molecule trapped in the cytoplasm. fishersci.co.ukthermofisher.com |

The efficacy of 7-Amino-4-chloromethylcoumarin as a cellular probe is critically dependent on the stability and longevity of its fluorescent conjugate within the intracellular environment. Research has shown that once the CMAC-glutathione conjugate is formed, it is exceptionally well-retained within living cells. fishersci.co.ukulab360.com

Studies using CMAC and its analogues, such as CellTracker™ Green CMFDA, demonstrate that the fluorescent signal is stable and can be maintained in cells for extended periods, often for at least 24 to 72 hours post-loading. fishersci.co.ukthermofisher.comulab360.com This long retention time is a direct consequence of the stable thioether bond formed during the conjugation reaction. Furthermore, the conjugate is not only retained by the parent cell but is also distributed among daughter cells during cell division, making it a powerful tool for multigenerational cell tracking studies. fishersci.co.ukulab360.comabpbio.com The impermeability of the conjugate prevents its transfer to adjacent, unlabeled cells in a population, ensuring the specificity of the labeling. fishersci.co.ukthermofisher.com The consistent and uniform cytoplasmic staining provided by these retained conjugates also makes them useful for applications such as correcting for motion artifacts in live-cell imaging. thermofisher.com

Enzyme-Substrate Interactions and Reaction Kinetics

Derivatives of 7-aminocoumarin (B16596) are widely employed as fluorogenic substrates to investigate the activity and kinetics of various enzymes, particularly peptidases and proteases. The core principle involves attaching a peptide or another specific recognition sequence to the amino group of the coumarin (B35378). In this conjugated form, the fluorescence of the coumarin is either quenched or shifted to a shorter wavelength. thermofisher.com Upon enzymatic cleavage of the amide bond, the free 7-aminocoumarin is released, resulting in a significant increase in fluorescence intensity at its characteristic emission wavelength (around 460 nm), which can be monitored in real-time to determine reaction rates. thermofisher.comstanford.edu

Derivatives of 7-Amino-4-chloromethylcoumarin (CMAC) are particularly advantageous for studying peptidase activity within intact, living cells. thermofisher.com The covalent trapping mechanism ensures that the fluorescent product, the free aminocoumarin, remains inside the cell, providing a more accurate and sustained measurement of intracellular enzyme activity. thermofisher.com

A notable example is the substrate t-Boc-Leu-Met-CMAC. This cell-permeable fluorogenic peptide has been utilized to measure the activity of certain peptidases, such as calpain, directly within the cytoplasm of cells like hepatocytes. researchgate.net The rate of increase in intracellular fluorescence corresponds directly to the rate of substrate cleavage by the target peptidase. By measuring this fluorescence over time, detailed kinetic parameters of the enzyme can be determined in its native environment. This approach allows for the investigation of enzyme regulation and response to various stimuli. researchgate.net Similarly, libraries of substrates based on related compounds like 7-amino-4-carbamoylmethylcoumarin have been synthesized to rapidly profile the substrate specificity of different aminopeptidases, providing valuable information for inhibitor design. stanford.edu

Table 2: Examples of 7-Aminocoumarin Derivatives in Peptidase Assays

| Substrate Derivative | Target Enzyme Class | Principle of Assay | Reference |

| t-Boc-Leu-Met-CMAC | Peptidases (e.g., Calpain) | Cleavage in live cells releases fluorescent product trapped by GSH conjugation. | thermofisher.comresearchgate.net |

| Amino Acid-ACC | Aminopeptidases (SENPs) | Cleavage of SUMO substrates tagged with 7-amino-4-carbamoylmethylcoumarin (ACC) releases fluorophore. | nih.gov |

| Amino Acid-AMC | Aminopeptidases (e.g., APN) | Cleavage of amino acid from 7-amino-4-methylcoumarin (B1665955) (AMC) releases fluorophore for specificity screening. | stanford.edu |

Calpains are a family of calcium-dependent intracellular cysteine proteases involved in numerous cellular processes. merckmillipore.comabcam.com Fluorogenic substrates derived from 7-aminocoumarins are standard tools for assaying their activity. While some coumarin derivatives have been shown to inhibit various cellular processes, including those involving calcium signaling, mdpi.comresearchgate.net CMAC derivatives are primarily used as substrates to quantify calpain activity rather than as direct modulators.

The substrate t-Boc-Leu-Met-CMAC, for example, has been specifically used to measure calpain activity in intact polymorphonuclear neutrophils (PMNs) and hepatocytes. researchgate.net An increase in intracellular calcium, which activates calpain, leads to the cleavage of the substrate and a corresponding rise in intracellular fluorescence. Conversely, the application of calpain inhibitors blocks this fluorescence increase, confirming the specificity of the substrate. researchgate.net This system allows researchers to investigate the modulation of calpain activity in response to physiological signals or pathological conditions, such as anoxic injury. researchgate.net Other fluorogenic substrates, like Ac-LLY-AFC (where AFC is 7-amino-4-trifluoromethylcoumarin), are also commonly used in kits to measure the activity of extracted calpains. abcam.comsigmaaldrich.com

Chitinases are enzymes that degrade chitin (B13524), a key structural component in the cell walls of fungi and the exoskeletons of insects. researchgate.net As such, chitinase (B1577495) inhibitors are of significant interest as potential antifungal and insecticidal agents. Research into enzyme inhibitors has shown that the coumarin scaffold is a versatile starting point for developing new bioactive molecules. nih.govmdpi.commdpi.com

Studies have demonstrated that specific derivatives of the core coumarin structure can act as potent chitinase inhibitors. For instance, a series of synthesized 3-amidocoumarins were tested for their ability to inhibit chitinase from Aspergillus fumigatus. nih.gov Several of these compounds displayed significant inhibitory activity, with IC₅₀ values in the low micromolar range. nih.gov Molecular docking studies suggest these derivatives bind to the active site of the enzyme, preventing it from processing its natural substrate. nih.gov Another study explored novel phosphoramidate (B1195095) derivatives of coumarin, which also showed promising results as chitin synthase inhibitors. x-mol.com These findings indicate that while 7-Amino-4-chloromethylcoumarin itself is not a primary chitinase inhibitor, its fundamental coumarin structure can be modified to create potent inhibitors of this enzyme class.

Table 3: Chitinase Inhibitory Activity of Selected Coumarin Derivatives

| Compound Series | Example Inhibitor | Target Enzyme | Reported IC₅₀ | Reference |

| 3-Amidocoumarins | Compound 5l | Aspergillus fumigatus Chitinase | 3.74 µM | nih.gov |

| 3-Amidocoumarins | Compound 8b | Aspergillus fumigatus Chitinase | 5.6 µM | nih.gov |

| Phosphoramidate Coumarins | Compound 7t | Chitin Synthase | 0.08 mM | x-mol.com |

Cellular Uptake and Efflux Mechanisms

The entry of 7-Amino-4-chloromethylcoumarin (CMAC) and its derivatives into cells is a critical first step for their biological activity. Studies on related peptide assemblies suggest that the cellular accumulation can occur through active transport processes. For instance, a phosphorylated peptide assembly incorporating a 7-amino-coumarin moiety was observed to enter SJSA1 cells primarily through clathrin-mediated endocytosis and macropinocytosis. nih.gov The involvement of dynamin, a key protein in endocytosis, was confirmed as its inhibition slowed the intracellular uptake of the coumarin-containing compound. nih.gov Once inside the cell, these molecules can localize to specific organelles. In Saos2, SJSA1, and PC3 cells, related coumarin derivatives have been observed to accumulate in the endoplasmic reticulum, while in VCaP cells, they were found to localize within lysosomes. nih.gov

Efflux pumps are a family of transmembrane proteins that actively transport a wide variety of substrates out of the cell, representing a significant mechanism of cellular resistance to therapeutic agents. nih.gov These pumps, such as those from the Resistance-Nodulation-Division (RND) and ATP-binding cassette (ABC) superfamilies, recognize and expel toxic compounds, thereby reducing their intracellular concentration below effective thresholds. nih.govnih.gov While extensive research has been conducted on the broad substrate specificity of these pumps, specific studies identifying 7-Amino-4-chloromethylcoumarin as a direct substrate are not extensively documented in the available literature. nih.gov However, as a small heterocyclic molecule, it is plausible that CMAC or its metabolites could be recognized and transported by generalist efflux pumps like P-glycoprotein (ABCB1) or Multidrug Resistance-associated Proteins (MRPs), which are known to handle a diverse range of xenobiotics. Further investigation is required to determine if cellular efflux systems significantly impact the intracellular accumulation and efficacy of 7-Amino-4-chloromethylcoumarin.

Molecular Docking and Computational Chemistry for Binding Affinity Prediction

Molecular docking and computational chemistry are invaluable tools for predicting and understanding the interactions between small molecules like 7-Amino-4-chloromethylcoumarin and their biological targets. unar.ac.id These computational methods simulate the binding pose and estimate the binding affinity of a ligand within the active site of a protein, providing insights that guide drug design and optimization. ekb.eg The process involves predicting the most likely conformation of the ligand when bound to the protein and scoring this interaction to estimate its strength, often expressed as binding energy. ekb.eg

A pertinent example involves a derivative, 7-diethylamino-4-chloromethyl coumarin (7D4C), which was investigated for its anticancer potential. nih.gov Molecular docking studies were performed to assess its binding affinity to the tumor suppressor protein p53. nih.gov The results of such studies are crucial for identifying potential lead compounds and understanding their mechanism of action at a molecular level before undertaking more resource-intensive experimental validation. unar.ac.id The prediction of binding affinity is a fundamental task in drug discovery, and various computational models, including deep learning approaches, are continuously being developed to improve accuracy by considering both global and local features of the drug and target protein. nih.gov

| Compound | Target Protein | Computational Method | Predicted Outcome |

| 7-diethylamino-4-chloromethyl coumarin (7D4C) | p53 | Molecular Docking | Strong binding affinity, potential modulator of p53 activity. nih.gov |

This table presents findings from a computational study on a derivative of 7-Amino-4-chloromethylcoumarin.

Ligand-Protein Interaction Profiling

Following the prediction of a binding pose, ligand-protein interaction profiling provides a detailed analysis of the non-covalent forces that stabilize the complex. volkamerlab.org Tools like the Protein–Ligand Interaction Profiler (PLIP) are used to identify and categorize these interactions, which include hydrogen bonds, hydrophobic interactions, salt bridges, water bridges, and pi-stacking. volkamerlab.orgyoutube.com Understanding this interaction "fingerprint" is essential for explaining the ligand's specificity and affinity for its target. scispace.com

In the molecular docking study of the derivative 7-diethylamino-4-chloromethyl coumarin (7D4C) with the p53 protein, the analysis would have revealed specific amino acid residues in the binding pocket that form key interactions with the coumarin compound. nih.gov These interactions are critical for the stability of the ligand-protein complex. For example, a typical interaction profile would detail the specific atoms on the ligand and the protein that are involved in each bond, their distances, and the type of interaction, as shown in the hypothetical table below based on common interaction types.

| Interaction Type | Ligand Group | Protein Residue (Example) | Description |

| Hydrogen Bond | Carbonyl oxygen | Lys120 | The oxygen atom of the coumarin's pyrone ring acts as a hydrogen bond acceptor. |

| Hydrophobic Interaction | Benzene (B151609) ring | Leu264, Val173 | The aromatic ring of the coumarin core interacts with nonpolar amino acid side chains. |

| Pi-Stacking | Benzene ring | Phe270 | Parallel stacking interaction between the aromatic rings of the ligand and a phenylalanine residue. |

This table provides a hypothetical example of a ligand-protein interaction profile for a coumarin derivative.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve systematically modifying the chemical structure of a compound to observe the effect on its biological activity. stanford.edu For coumarin derivatives, SAR studies have provided critical insights into the structural requirements for various pharmacological effects, including anticancer activity. nih.govresearchgate.net

Research on 4-methylcoumarin (B1582148) derivatives has demonstrated how different substitutions on the coumarin scaffold influence cytotoxicity against cancer cell lines. nih.gov Key findings from these studies include:

Substitution at C3: Introducing alkyl groups at the C3 position was found to be effective. A derivative with an n-decyl chain at C3 showed potent activity against K562, LS180, and MCF-7 cancer cells. nih.gov

Hydroxylation and Acetoxylation: The presence and position of hydroxyl (-OH) and acetoxy (-OAc) groups, particularly at the C7 and C8 positions, significantly impact activity. 7,8-dihydroxycoumarins were identified as a particularly effective subgroup. nih.gov

Halogenation: The introduction of bromine atoms, such as in 6-bromo-4-bromomethyl-7-hydroxycoumarin, also resulted in reasonable cytotoxic activities. nih.gov

Another SAR study focusing on 3-phenylcoumarin (B1362560) derivatives as inhibitors of Monoamine Oxidase B (MAO-B) revealed that the position of the phenyl substitution had a distinct effect on selectivity. 3-phenyl substitution enhanced MAO-B inhibition, whereas 4-phenyl substitution was more favorable for MAO-A inhibition. researchgate.net These studies collectively show that modifications to the coumarin core, including the nature and position of substituents on the benzene and pyrone rings, are critical determinants of biological activity and target selectivity. nih.govresearchgate.net

| Structural Modification on Coumarin Core | Position | Observed Effect on Activity | Reference |

| n-decyl chain | C3 | Increased cytotoxicity against K562, LS180, and MCF-7 cells | nih.gov |

| Dihydroxy groups | C7, C8 | High cytotoxic effectiveness | nih.gov |

| Bromo-substitution | C6, C4 (methyl group) | Reasonable cytotoxic activity | nih.gov |

| Phenyl group | C3 | Enhanced MAO-B inhibition | researchgate.net |

| Phenyl group | C4 | More effective for MAO-A inhibition | researchgate.net |

This table summarizes key findings from SAR studies on coumarin derivatives.

Applications of 7 Amino 4 Chloromethylcoumarin As a Fluorescent Probe in Advanced Biological Research

Cell Localization and Tracking in Live Cell Imaging

The stable and non-transferable nature of CMAC fluorescence makes it an excellent candidate for live-cell imaging studies that require the monitoring of cell position, movement, and interactions over extended periods.

Long-Term Cell Monitoring and Movement Studies

CMAC is particularly well-suited for long-term cell tracking experiments, with labeled cells remaining fluorescent and viable for at least 24 to 72 hours. abpbio.commedchemexpress.comlumiprobe.com The dye is passed on to daughter cells for several generations, making it possible to follow cell proliferation and lineage. abpbio.comlumiprobe.com Researchers utilize CMAC to monitor various cellular behaviors, including localization, migration, chemotaxis, and invasion. glpbio.com

The mechanism of CMAC retention involves its chloromethyl group reacting with intracellular thiols, forming a covalent bond that traps the fluorescent product within the cell. lumiprobe.comambeed.com This stable attachment is crucial for long-term studies as it prevents dye leakage and transfer to adjacent, unlabeled cells in a population. abpbio.com Furthermore, the fluorescence of CMAC-labeled cells can be preserved even after fixation with formaldehyde or glutaraldehyde, which allows for subsequent analysis, such as immunofluorescence microscopy, and ensures the safe handling of potentially pathogenic samples. abpbio.com

| Property | Description | Reference(s) |

| Probe Name | 7-Amino-4-chloromethylcoumarin (CMAC) | nih.gov |

| Common Name | CellTracker™ Blue CMAC | medchemexpress.com |

| Excitation/Emission | ~353-360 nm / ~460-466 nm | medchemexpress.comglpbio.com |

| Mechanism | Reacts with intracellular thiols (e.g., glutathione) | medchemexpress.comlumiprobe.com |

| Retention Time | At least 24-72 hours | medchemexpress.comlumiprobe.com |

| Cellular Generations | 3 to 6 generations | lumiprobe.com |

| Applications | Cell movement, localization, proliferation, migration, chemotaxis, invasion | glpbio.com |

Applications in Co-Culture Experiments and Cell-to-Cell Communication

In the study of complex biological systems, it is often necessary to distinguish between different cell populations cultured together. CMAC, with its distinct blue fluorescence, is a valuable tool for such co-culture experiments. It allows for the clear identification and tracking of a specific cell type within a mixed population. biocompare.com

For instance, in studies of tumor biology, CMAC has been used to label one type of squamous cell carcinoma (SCC) cell line to distinguish it from another in co-culture. nih.gov This labeling strategy enables researchers to observe specific interactions between the cell populations. One significant application has been in the study of tunneling nanotubes (TnTs), which are intercellular conduits that facilitate the transfer of cellular components. In a co-culture system, SCC cells labeled with CMAC were observed to receive materials, such as lysosomes loaded with another fluorescent dye (calcein-AM), from an unlabeled SCC cell population through TnTs. nih.gov This demonstrates the utility of CMAC in visualizing and understanding direct cell-to-cell communication and the transfer of organelles.

Organelle-Specific Staining and Visualization

While CMAC itself is primarily a cytoplasmic stain, its derivatives and its properties under certain conditions allow for the specific visualization of certain organelles, particularly vacuoles. Its use in monitoring lysosomal and mitochondrial activities is more indirect.

Vacuole-Specific Probes

CMAC and its derivatives have been shown to be effective probes for staining the lumen of vacuoles, particularly in yeast and fungi. thermofisher.comresearchgate.net In Saccharomyces cerevisiae, CMAC is sequestered within the vacuole. researchgate.net Furthermore, amino acid amide derivatives of CMAC, such as 7-amino-4-chloromethylcoumarin, L-arginine amide (Arg-CMAC), are also used to selectively stain the vacuolar lumen. thermofisher.com

In the filamentous fungus Aspergillus oryzae, CMAC staining has been used to visualize vacuoles and study their dynamics. nih.gov The hydrophobic nature of CMAC allows it to permeate into the cytoplasm, where it is conjugated to glutathione (B108866). This conjugate then accumulates in the vacuole. nih.gov This specific accumulation allows researchers to study the morphology and integrity of the vacuolar network. For example, the dispersal of CMAC fluorescence from the vacuole into the cytoplasm can be used as an indicator of vacuolar membrane permeabilization, a key event in certain cell death pathways. nih.gov

| Organism | Probe(s) | Organelle Stained | Reference(s) |

| Saccharomyces cerevisiae | CMAC, Arg-CMAC | Vacuolar Lumen | researchgate.netthermofisher.com |

| Aspergillus oryzae | CMAC | Vacuole | nih.gov |

Mitochondrial and Lysosomal Tracking (indirect applications)

The application of CMAC in tracking mitochondria and lysosomes is primarily indirect. For lysosomes, the integrity of the vacuolar membrane in yeast, which is analogous to the lysosome in mammalian cells in some respects, can be monitored using CMAC. As mentioned previously, the leakage of CMAC from the vacuole indicates a loss of membrane integrity, which can be a consequence of lysosomal dysfunction or involvement in cell death processes. nih.gov Additionally, the transfer of lysosomes between cells has been visualized in co-culture experiments where one cell population was labeled with CMAC. nih.gov

In the context of mitochondria, direct tracking with CMAC has not been established. However, some studies have used CMAC in conjunction with other dyes to indirectly study processes involving these organelles. For example, the transfer of mitochondria between cells is a significant area of research, and CMAC could potentially be used to label recipient cells to confirm the intercellular transfer of mitochondria that have been labeled with a specific mitochondrial dye.

Enzyme Activity Assays and Biosensing

The coumarin (B35378) scaffold is a common component of fluorogenic substrates used to assay the activity of various enzymes, particularly proteases. While 7-amino-4-methylcoumarin (B1665955) (AMC) is more widely used for this purpose, CMAC-based substrates have also been developed, offering the advantage of better retention of the fluorescent product within living cells.

The principle behind these assays is that a peptide or other recognition motif is conjugated to the amino group of the coumarin. This conjugation often results in a non-fluorescent or weakly fluorescent substrate. Upon enzymatic cleavage of the amide bond, the highly fluorescent aminocoumarin is released, and the increase in fluorescence over time is proportional to the enzyme's activity.

A specific example is the fluorogenic substrate t-BOC-Leu-Met-CMAC, which is used to measure peptidase activity in live cells. thermofisher.com The improved retention of the fluorescent product allows for more accurate and prolonged measurements of enzyme activity within the cellular environment. The development of diverse fluorogenic peptide substrates based on coumarin derivatives, such as 7-amino-4-carbamoylmethylcoumarin (ACC), which has an improved quantum yield over AMC, has expanded the toolkit for profiling protease specificity. nih.gov These libraries of substrates can be used to rapidly screen for the substrate preferences of a wide range of proteases. nih.gov

| Substrate Type | Enzyme Class | Principle | Reference(s) |

| Peptide-CMAC | Peptidases/Proteases | Cleavage releases fluorescent CMAC, which is well-retained in cells. | thermofisher.com |

| Peptide-AMC | Proteases (e.g., caspases, trypsin) | Cleavage releases fluorescent AMC. | thermofisher.commedchemexpress.com |

| Peptide-ACC | Proteases | Cleavage releases fluorescent ACC with a higher quantum yield than AMC. | nih.gov |

Detection of Intracellular Peptidase Activity

Derivatives of 7-aminocoumarin (B16596) are widely utilized as fluorescent probes for the detection of enzyme activity, particularly protease activity. nih.gov Unsubstituted coumarins exhibit minimal fluorescence; however, the introduction of an electron-donating group at the 7-position, such as an amino group, results in strong luminescence. nih.gov This property makes compounds like 7-amino-4-methylcoumarin (AMC) valuable as probes for creating fluorogenic substrates. nih.govanaspec.com

In a specific application, a peptidase substrate was developed using a dipeptide conjugated to 7-aminocoumarin-4-acetic acid (ACA), a derivative of AMC. nih.gov The core principle of this detection method lies in the enzymatic cleavage of the substrate. Initially, the coumarin derivative is conjugated to a peptide, rendering it non-fluorescent. Upon cleavage of the peptide by a specific peptidase, the free aminocoumarin is released, resulting in a measurable increase in fluorescence. This "turn-on" fluorescence mechanism allows for the sensitive detection of peptidase activity within cells.

For instance, the CMAC peptidase substrate, t-BOC-Leu-Met, is designed to measure peptidase activity both in solution and within living cells. thermofisher.com This substrate possesses excitation and emission maxima of 330/403 nm. thermofisher.com Following cleavage by a peptidase, the liberated 7-amino-4-chloromethylcoumarin exhibits a distinct fluorescence, enabling the quantification of enzymatic activity. thermofisher.com

Measurement of Calpain Activity

Calpains are a family of intracellular, calcium-sensitive, neutral cysteine proteases that are integral to numerous physiological processes, including signal transduction, cytoskeletal remodeling, and apoptosis. nih.govnih.gov A robust method for measuring calpain activity in live cells utilizes a flow cytometric approach with the fluorescent substrate t-BOC-leucine-methionine amide-CMAC (BOC-LM-CMAC), a derivative of 7-amino-4-chloromethylcoumarin. nih.govnih.gov This reagent readily diffuses into cells, where it is specifically cleaved by calpains. nih.gov

The fluorometric assay is based on the cleavage of a calpain substrate like Ac-LLY-AFC. The intact substrate emits blue light (λmax = 400 nm), but upon cleavage by calpain, the liberated AFC (7-amino-4-trifluoromethylcoumarin) emits a yellow-green fluorescence (λmax = 505 nm). abcam.comabcam.com This shift in fluorescence allows for the quantification of calpain activity. abcam.comabcam.com

Research has demonstrated the utility of this assay in various cell types. For example, calpain activation was measured in rat fibroblasts following stimulation with platelet-derived growth factor (PDGF). nih.gov The assay has also been successfully used to measure calpain activity in subpopulations of cells from unfractionated cord blood and in HL60 human myelomonocytic leukemia cells. nih.gov Furthermore, the calpain inhibitor PD150606 was shown to inhibit calpain with a Ki of 12.5 µM. nih.gov

Table 1: Key Reagents and Conditions for Calpain Activity Assay

| Reagent | Concentration | Purpose |

| BOC-LM-CMAC | 20µM | Fluorescent substrate for calpain |

| PD150606 | 50µM | Calpain inhibitor |

This table summarizes the concentrations of key reagents used in a typical flow cytometric assay for measuring calpain activity.

Sensing Intracellular Glutathione (GSH) Levels

Intracellular glutathione (GSH) is a crucial antioxidant, playing a significant role in protecting cells from damage caused by reactive oxygen species and electrophilic alkylating agents. cellsignal.comnih.gov The level of intracellular GSH can serve as an indicator of cell health, and its depletion is associated with the progression of apoptosis. cellsignal.com

Fluorescent probes are employed to monitor intracellular GSH levels. One such probe, monochlorobimane (MCB), is a cell-permeable dye that exhibits low fluorescence when free in solution. cellsignal.comcaymanchem.com Upon reacting with GSH, it forms a highly fluorescent adduct that can be measured, with excitation and emission wavelengths of 380 nm and 480 nm, respectively. caymanchem.com

The use of thiol-specific fluorescent probes allows for the dual analysis of intracellular glutathione levels and the assessment of gap junctional intercellular communication. nih.gov Studies have shown a direct correlation between glutathione levels and the extent of intercellular communication. nih.gov For example, the depletion of GSH through treatment with buthionine sulfoximine can sensitize cells to cytotoxic agents. nih.gov Conversely, elevating intracellular GSH levels with N-acetyl cysteine can offer partial protection against cytotoxicity. nih.gov

Advanced Microscopy Techniques Utilizing 7-Amino-4-chloromethylcoumarin

Confocal Laser Scanning Microscopy (CLSM)

Confocal laser scanning microscopy (CLSM) is a powerful imaging technique that provides high-resolution, three-dimensional images of fluorescently labeled specimens. nih.govresearchgate.net This technique is particularly valuable in biomedical research for visualizing the spatial distribution of macromolecules in both fixed and living cells. nih.gov The key advantage of CLSM over conventional wide-field fluorescence microscopy is its ability to reduce out-of-focus fluorescence, resulting in images with higher contrast and spatial resolution. nih.gov

In the context of 7-amino-4-chloromethylcoumarin and its derivatives, CLSM is the visualization tool that allows researchers to observe the fluorescence generated by these probes within cellular compartments. For instance, after a CMAC-based probe has been cleaved by an intracellular enzyme, CLSM can be used to map the location and intensity of the resulting fluorescence, providing insights into the spatial dynamics of enzyme activity. researchgate.net This technique has been widely applied in drug delivery research to study the interaction of fluorescently labeled nano-pharmaceutics with cells and their permeation through biological barriers. researchgate.net

Flow Cytometry Applications

Flow cytometry is a versatile technology that enables the rapid analysis of individual cells within a heterogeneous population. reactionbiology.commdpi.com Cells are labeled with fluorescent markers and then passed through a laser beam, allowing for the quantification of fluorescence intensity and other cellular characteristics on a single-cell basis. marinbio.com

A significant application of flow cytometry in conjunction with 7-amino-4-chloromethylcoumarin derivatives is the measurement of intracellular enzyme activities. nih.gov As detailed in the section on calpain activity, the BOC-LM-CMAC substrate is used to label cells, and the resulting fluorescence upon cleavage is quantified by flow cytometry. nih.govnih.gov This allows for the high-throughput analysis of calpain activity in thousands of individual cells, providing a detailed understanding of cellular responses to various stimuli or inhibitors. nih.gov Flow cytometry can also be used to analyze other cellular processes such as apoptosis, cell signaling, and protein expression modifications. reactionbiology.com

Intravital Microscopy (IVM) for Real-Time Cellular Events

Intravital microscopy (IVM) is a cutting-edge imaging technique that allows for the visualization of cellular and molecular processes in real-time within a living organism. dntb.gov.ua This powerful approach provides insights into dynamic biological events in their native physiological context.

While direct citations are pending, the application of fluorescent probes such as derivatives of 7-amino-4-chloromethylcoumarin is highly relevant to IVM. These probes can be used to label specific cells or monitor enzymatic activities in vivo. For example, by introducing a CMAC-based substrate into a living animal model, researchers could potentially use IVM to observe the real-time activity of specific peptidases in processes like immune cell migration, tumor metastasis, or tissue injury and repair. The ability of CLSM to provide real-time images of physiological processes in vivo in tissues such as the cornea, kidney, and liver at a cellular level of detail highlights the potential for similar applications with IVM. news-medical.net

Super-Resolution Fluorescence Microscopy with Derivatives

Super-resolution microscopy techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), have revolutionized biological imaging by enabling visualization beyond the diffraction limit of light. A key requirement for these techniques is the use of photoactivatable or photoswitchable fluorophores. Derivatives of 7-Amino-4-chloromethylcoumarin are prime candidates for the development of such probes.

The underlying principle involves the chemical modification of the coumarin core to introduce a "caging" group. This caging moiety effectively quenches the fluorescence of the coumarin until it is cleaved by a specific wavelength of light. The 7-amino group influences the spectral properties of the coumarin, while the 4-chloromethyl group provides a reactive handle for the attachment of these photolabile protecting groups.

Upon irradiation with a specific activation wavelength, the caging group is removed, leading to the "uncaging" of the fluorophore and a dramatic increase in its fluorescence emission. nih.gov This photoactivation process allows for the sequential and stochastic activation of a sparse subset of individual probe molecules within a densely labeled sample. By precisely localizing the center of emission of each activated molecule and computationally reconstructing the data from thousands of frames, a super-resolved image of the target structure can be generated.

The development of caged coumarin fluorophores has demonstrated significant fluorescence enhancement upon photolysis, with some derivatives showing more than a 200-fold increase. nih.gov The efficiency of this uncaging process is a critical parameter for successful super-resolution imaging. Research into various caging groups, such as the 1-(2-nitrophenyl)ethyl (NPE) group, has led to caged coumarins with remarkably high uncaging cross-sections. nih.gov The versatility of the 7-Amino-4-chloromethylcoumarin structure allows for the synthesis of a diverse library of such photoactivatable probes, each with potentially unique activation wavelengths and photophysical properties, making them valuable tools for advanced cellular imaging. nih.gov

Table 1: Properties of Photoactivatable Coumarin Derivatives for Super-Resolution Microscopy

| Derivative Type | Caging Group Example | Activation Wavelength (nm) | Emission Wavelength (nm) | Key Feature |

| NPE-caged Coumarin | 1-(2-nitrophenyl)ethyl | ~365 | ~450 | High uncaging cross-section, significant fluorescence enhancement. nih.gov |

| DMNB-caged Coumarin | 4,5-dimethoxy-2-nitrobenzyl | UV | Varies | Commonly used photolabile protecting group. |

| Azetidinyl-substituted Coumarin | Photolabile protecting group | Varies | Varies | Improved photoactivation efficiency in aqueous environments. nih.gov |

Development of Ratiometric Sensors for Physiological Parameters (e.g., pH)

The development of fluorescent probes for the accurate measurement of intracellular physiological parameters, such as pH, is crucial for understanding cellular function and disease states. Ratiometric sensing, where the ratio of fluorescence intensities at two different wavelengths is measured, offers a robust method for quantification that is independent of probe concentration, excitation intensity, and photobleaching. frontiersin.org Derivatives of 7-Amino-4-chloromethylcoumarin have been successfully employed to create such ratiometric pH sensors.

The design of these sensors often involves coupling the 7-amino-coumarin fluorophore with a pH-sensitive receptor moiety. The protonation and deprotonation of this receptor in response to changes in pH modulate the electronic properties of the coumarin core, leading to a predictable shift in its fluorescence emission spectrum. rsc.org This results in two distinct emission peaks corresponding to the protonated and deprotonated states of the sensor.

For instance, novel ratiometric sensors for acidic pH have been developed using 7-diethylamino-coumarin as the fluorophore and pyridine as the receptor. rsc.org In one such sensor, decreasing the pH from 8.35 to 2.36 induced a significant red shift in the fluorescence emission from 529 nm to 616 nm. rsc.org The ratio of the emission intensities at these two wavelengths showed a linear correlation with pH in the range of 4.0 to 6.5, making it suitable for quantitative measurements in acidic environments. rsc.org The underlying mechanism for this ratiometric response is often attributed to an enhancement of the intramolecular charge transfer (ICT) process upon protonation of the receptor. rsc.org

These coumarin-based ratiometric sensors have demonstrated excellent cell permeability and have been successfully applied for imaging pH fluctuations within living cells. semanticscholar.org The ability to tune the pKa of the sensor through chemical modification of the receptor moiety allows for the development of probes targeted to specific cellular compartments with distinct pH ranges. frontiersin.org

Table 2: Performance of a 7-Diethylamino-coumarin Based Ratiometric pH Sensor

| Parameter | Value | Reference |

| Fluorophore Base | 7-Diethylamino-coumarin | rsc.org |

| Receptor Moiety | Pyridine | rsc.org |

| pH Range for Linear Response | 4.0 - 6.5 | rsc.org |

| Emission Peak (Deprotonated) | 529 nm | rsc.org |

| Emission Peak (Protonated) | 616 nm | rsc.org |

| pKa | 5.36 | rsc.org |

| Application | Quantitative detection of pH in biological fluids and imaging of acidic pH in living cells. | rsc.orgsemanticscholar.org |

Pharmacological and Biological Activity Investigations of 7 Amino 4 Chloromethylcoumarin Derivatives

Antimicrobial Activities

Derivatives of 7-amino-4-chloromethylcoumarin have been the subject of various studies to evaluate their potential as antimicrobial agents. These investigations have revealed that structural modifications to the parent compound can lead to significant activity against a range of pathogenic bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Coumarin (B35378) derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. orientjchem.orgmdpi.com The mechanism of action is often attributed to the damage of bacterial cell membranes. mdpi.com Studies on various aminocoumarin derivatives have highlighted their potential. For instance, certain 7-amino-4-methylcoumarin (B1665955) derivatives have shown significant antibacterial activity. documentsdelivered.com

Research on related 7-hydroxycoumarin derivatives has provided insights into their antibacterial potential, with some compounds showing better activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus than against Gram-negative bacteria. nih.gov For example, one of the most potent compounds tested in a study had a Minimum Inhibitory Concentration (MIC) value of 8 μg/mL against B. subtilis. nih.gov Another study on new derivatives of 7-hydroxy-4-methylcoumarin found that most of the synthesized compounds exhibited moderate to high antibacterial activity against both Gram-positive (Staphylococcus aureus, Micrococcus luteus) and Gram-negative (E. coli) bacteria, with MICs ranging from 31 to 300 µg/ml. orientjchem.org

The following table summarizes the antibacterial activity of selected coumarin derivatives against various bacterial strains, providing an indication of the potential efficacy of 7-amino-4-chloromethylcoumarin derivatives.

| Derivative Type | Bacterial Strain | Activity (MIC in µg/mL) |

| 7-Hydroxy-4-methylcoumarin derivative | Escherichia coli | 31 |

| 7-Hydroxy-4-methylcoumarin derivative | Staphylococcus aureus | 40 |

| 7-Hydroxy-4-methylcoumarin derivative | Micrococcus luteus | 40 |

| 7-Hydroxycoumarin derivative | Bacillus subtilis | 8 |

Antifungal Efficacy

The antifungal properties of coumarin derivatives have also been extensively investigated. Studies on 4-amino coumarin derivatives have shown that modifications at the 7-hydroxy position can significantly improve their antifungal activities against various phytopathogenic fungi. nih.gov For instance, certain derivatives displayed notable activity against Alternaria solani and Alternaria alternata. nih.gov

In a study on 4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy) coumarin, the compound exhibited strong inhibition against Aspergillus niger and Candida albicans. jmchemsci.com The antifungal action of such derivatives is thought to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and ultimately fungal cell death. jmchemsci.com Another study on 7-hydroxycoumarin derivatives containing an oxime ether moiety also reported promising antifungal activity against Botrytis cinerea and Rhizoctorzia solani. mdpi.com Furthermore, research on 4-methyl-7-hydroxycoumarin derivatives substituted with thiosemicarbazide (B42300) and thiazolidinone moieties proved their potent antifungal activity against foodborne mycotoxigenic fungi like Aspergillus flavus, Aspergillus ochraceus, Fusarium graminearum, and Fusarium verticillioides. nih.gov

The table below presents the antifungal activity of representative coumarin derivatives, suggesting the potential of 7-amino-4-chloromethylcoumarin derivatives in this domain.

| Derivative Type | Fungal Strain | Activity |

| 4-Amino coumarin derivative | Alternaria solani | Moderate to good |

| 4-Amino coumarin derivative | Alternaria alternata | Moderate to good |

| 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy) coumarin | Aspergillus niger | Strong inhibition |

| 4-((5-Amino-1,3,4-thiadiazol-2-yl)methoxy) coumarin | Candida albicans | Strong inhibition |

| 7-Hydroxycoumarin oxime ether derivative | Botrytis cinerea | Good |

| 7-Hydroxycoumarin oxime ether derivative | Rhizoctorzia solani | Good |

| 4-Methyl-7-hydroxycoumarin thiosemicarbazide | Fusarium graminearum | High |

Anticancer Potential and Related Cellular Mechanisms

In addition to their antimicrobial properties, derivatives of 7-amino-4-chloromethylcoumarin are being explored for their anticancer activities. The core coumarin structure serves as a versatile scaffold for the design of novel therapeutic agents that can target various hallmarks of cancer.

Induction of Apoptosis and DNA Damage

A significant mechanism through which coumarin derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. researchgate.netmdpi.com Studies on various furanocoumarin derivatives have demonstrated their ability to induce apoptosis in human leukemic cells. mdpi.com This process is often mediated by the activation of caspases, a family of proteases that play a crucial role in the apoptotic pathway. mdpi.com

Furthermore, some coumarin derivatives have been shown to cause DNA damage in cancer cells, which can trigger apoptotic pathways. mdpi.comnih.gov The cellular response to DNA damage is complex and can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, it can initiate apoptosis. nih.gov For instance, research on 7-hydroxycoumarin has shown its ability to induce cell cycle arrest and apoptosis in human lung carcinoma cell lines. researchgate.net

Modulation of Intracellular Reactive Oxygen Species (iROS)

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cellular physiology. While essential for normal cellular signaling, excessive levels of ROS can lead to oxidative stress and cellular damage, a condition that is often exploited in cancer therapy. nih.gov Several chemotherapeutic agents exert their effects by increasing intracellular ROS levels in cancer cells. nih.gov

Certain coumarin derivatives have been found to modulate intracellular ROS levels. nih.gov For example, some furocoumarin derivatives have been shown to cause an increase in ROS production in cancerous cells. frontiersin.org The generation of ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death. jmchemsci.com

Impact on Mitochondrial Membrane Potential (MMP)

Mitochondria, the powerhouses of the cell, play a critical role in apoptosis. The mitochondrial membrane potential (MMP) is a key indicator of mitochondrial health, and its disruption is an early event in the apoptotic cascade. nih.govimrpress.com A decrease in MMP can lead to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, triggering the downstream events of apoptosis. frontiersin.org

Studies on novel mitochondria-targeted furocoumarin derivatives have shown that these compounds can induce a decrease in mitochondrial membrane potential in cancerous cells. frontiersin.org This disruption of MMP is often associated with an increase in ROS production and mitochondrial swelling, further propagating the apoptotic signal. frontiersin.org The ability of certain coumarin derivatives to target mitochondria and disrupt their function highlights a promising avenue for the development of selective anticancer agents.

Targeting of Cancer-Associated Transporters (e.g., GLUT5)